molecular formula C13H12ClN3O2 B2807302 N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251690-27-3

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2807302
CAS No.: 1251690-27-3
M. Wt: 277.71
InChI Key: STDCGVKJXZUMOB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a pyrimidin-2-yloxy moiety attached to an acetamide backbone

Scientific Research Applications

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-(pyrimidin-2-yloxy)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)ethanamide
  • N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)propionamide

Uniqueness

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDCGVKJXZUMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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